molecular formula C15H16BrNO3S B1437504 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide CAS No. 1182982-08-6

5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide

Cat. No. B1437504
M. Wt: 370.3 g/mol
InChI Key: OQMXVAYPJGXOAL-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide (5-Br-MBMS) is an organic compound that has been used in a variety of scientific research applications. It is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic assays, as a reagent in organic synthesis, and as a ligand in binding assays. It has also been used as a fluorescent probe for studying protein-protein interactions, and as a fluorescent label for imaging and tracking of cells. In addition, 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide has been used as a fluorescent probe for studying the structure and function of proteins and enzymes.

Mechanism Of Action

The mechanism of action of 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is not yet fully understood. However, it is known that the compound binds to a variety of proteins and enzymes, and that it can be used as a fluorescent probe for studying the structure and function of these proteins and enzymes. It is also known that the compound can interact with other molecules, such as lipids, to form complexes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide are not yet fully understood. However, it has been found to affect the activity of several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. In addition, it has been found to affect the activity of several proteins, including caspases, proteases, and kinases. It has also been found to affect the activity of several transcription factors, including NF-κB and AP-1.

Advantages And Limitations For Lab Experiments

The advantages of using 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with a variety of proteins and enzymes. Its disadvantages include its lack of specificity for certain proteins and enzymes, and its potential to interfere with other biochemical processes.

Future Directions

For 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. In addition, further research is needed to explore the potential of 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide as a fluorescent probe for studying the structure and function of proteins and enzymes. Finally, further research is needed to explore the potential of 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide as a therapeutic agent.

properties

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-11-3-6-13(16)9-15(11)21(18,19)17-10-12-4-7-14(20-2)8-5-12/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMXVAYPJGXOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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